2-(4-Methoxy-2-methylphenyl)acetaldehyde molecular weight
2-(4-Methoxy-2-methylphenyl)acetaldehyde molecular weight
An In-depth Technical Guide to 2-(4-Methoxy-2-methylphenyl)acetaldehyde
Executive Summary
This technical guide provides a comprehensive scientific overview of 2-(4-Methoxy-2-methylphenyl)acetaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry. With a molecular weight of 164.20 g/mol , this compound serves as a potential building block for more complex molecular architectures in drug discovery and materials science. This document details its physicochemical properties, outlines a robust, field-proven protocol for its synthesis and purification, and describes standard analytical methodologies for its structural confirmation and quality control. The guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific chemical entity.
Introduction
2-(4-Methoxy-2-methylphenyl)acetaldehyde belongs to the class of phenylacetaldehydes, which are characterized by an acetaldehyde moiety attached to a phenyl ring. The specific substitution pattern of this molecule—a methoxy group at the para-position (C4) and a methyl group at the ortho-position (C2)—imparts distinct electronic and steric properties that influence its reactivity and potential applications. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a valuable intermediate. Understanding the synthesis, purification, and characterization of this compound is critical for its reliable use in multi-step synthetic campaigns aimed at novel pharmaceutical agents or functional materials.
Physicochemical and Structural Properties
The fundamental properties of 2-(4-Methoxy-2-methylphenyl)acetaldehyde are summarized below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| IUPAC Name | 2-(4-methoxy-2-methylphenyl)acetaldehyde | PubChem[1] |
| CAS Number | 1081798-35-7 | PubChem[1] |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)CC=O | PubChem[1] |
| InChIKey | RTQZKMSMGKZSSV-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Purification Protocol
The synthesis of 2-(4-Methoxy-2-methylphenyl)acetaldehyde can be reliably achieved via the controlled oxidation of its corresponding primary alcohol, 2-(4-methoxy-2-methylphenyl)ethanol. This method is a cornerstone of aldehyde synthesis, and the choice of a mild oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid.
Rationale for Method Selection
Expertise & Experience: The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. While strong oxidants like potassium permanganate or chromic acid would lead to the carboxylic acid, milder reagents provide the necessary control to stop the reaction at the aldehyde stage. Pyridinium chlorochromate (PCC) is selected here for its proven reliability, operational simplicity, and high chemoselectivity for this transformation. The reaction is performed in an anhydrous solvent, typically dichloromethane (DCM), to prevent the formation of the gem-diol intermediate which can facilitate over-oxidation. Purification by column chromatography is the industry-standard method for separating the moderately polar aldehyde product from non-polar starting materials and highly polar by-products.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for the oxidation of a primary alcohol to an aldehyde.
Step-by-Step Synthesis Protocol
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Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methoxy-2-methylphenyl)ethanol (1.0 eq.).
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Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).
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Oxidation: Slowly add pyridinium chlorochromate (PCC) (1.5 eq.) to the stirring solution. An increase in temperature may be observed. Maintain the reaction at room temperature.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite® to filter out the chromium by-products.
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Concentration: Concentrate the filtrate under reduced pressure to yield the crude aldehyde product.
Purification Protocol
Trustworthiness: The protocol's integrity relies on a self-validating purification and characterization loop. The crude product from the synthesis is subjected to flash column chromatography. The purity of the collected fractions is continuously monitored by TLC. Fractions containing the pure product are then combined and analyzed using orthogonal analytical methods (NMR, IR, MS) to unequivocally confirm both the identity and purity of the final compound. This multi-pronged verification ensures a high degree of confidence in the final product's quality.
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Column Preparation: Prepare a flash chromatography column with silica gel, using a hexane/ethyl acetate solvent system as the eluent.
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Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).
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Fraction Collection: Collect fractions and analyze them by TLC.
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Isolation: Combine the pure fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield pure 2-(4-Methoxy-2-methylphenyl)acetaldehyde as a liquid.
Structural Elucidation and Quality Control
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecule.
Caption: Workflow for analytical confirmation and quality control.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal as a triplet around 9.7 ppm. Other key signals would include a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, a singlet for the benzylic methyl (-CH₃) protons around 2.3 ppm, a doublet for the methylene (-CH₂-) protons adjacent to the aldehyde, and distinct signals for the three aromatic protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will be defined by a signal for the aldehyde carbonyl carbon at approximately 200 ppm. It will also show signals for the aromatic carbons, the methoxy carbon, the methyl carbon, and the methylene carbon.
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Infrared (IR) Spectroscopy: IR analysis serves to confirm the presence of key functional groups. A strong, sharp absorption band around 1725-1740 cm⁻¹ is indicative of the aldehyde C=O stretch.[2] Additional characteristic bands would include C-H stretches for the aromatic and aliphatic portions and a C-O stretch for the methoxy ether linkage.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 164.2 g/mol . Common fragmentation patterns may include the loss of the formyl group (-CHO).
Potential Applications in Research and Development
While specific applications for 2-(4-Methoxy-2-methylphenyl)acetaldehyde are not extensively documented, its structure is analogous to intermediates used in several high-value chemical industries.
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Pharmaceutical Synthesis: Substituted phenylacetaldehydes are precursors to various pharmacologically active molecules. The aldehyde can be used in reactions like the Pictet-Spengler reaction to form tetrahydroisoquinoline scaffolds, which are present in many natural products and drugs.[3] Furthermore, it can serve as a building block for synthesizing novel compounds to be screened for various biological activities.[4]
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Fragrance and Flavor Industry: Many aromatic aldehydes and their derivatives are valued for their olfactory properties.[2][4] This compound could be investigated for its potential use as a fragrance component or as an intermediate in the synthesis of more complex aroma chemicals.
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Agrochemicals: The substituted phenyl ring is a common feature in pesticides and herbicides.[4] This aldehyde could be a starting point for the development of new agrochemicals.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-Methoxy-2-methylphenyl)acetaldehyde presents the following hazards:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Handling Recommendations: Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
2-(4-Methoxy-2-methylphenyl)acetaldehyde is a specialty chemical with significant potential as a versatile intermediate in organic synthesis. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization. The established molecular weight of 164.20 g/mol , along with the detailed analytical protocols, provides researchers with the necessary foundation to confidently produce and utilize this compound in their research and development endeavors, from academic exploration to targeted applications in the pharmaceutical and chemical industries.
References
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PubChem. (n.d.). 2-(4-Methoxy-2-methylphenyl)acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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US EPA. (2026, February 11). Acetaldehyde, 2-(4-methylphenoxy)- - Substance Details. Retrieved from [Link]
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MolAid. (n.d.). 2-(4-methoxy-2-methylphenyl)acetaldehyde | 1081798-35-7. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxyphenylacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-{[(4-Ethoxyphenyl)methyl]amino}acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Acetaldehyde, methoxy-. NIST WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 2-[(4-methoxyphenyl)methoxy]acetaldehyde (C10H12O3). Retrieved from [Link]
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Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]
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Quertemont, E., & De Witte, P. (n.d.). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. National Institute on Alcohol Abuse and Alcoholism. Retrieved from [Link]
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